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8-Hydroxymethylguanosine -

8-Hydroxymethylguanosine

Catalog Number: EVT-14165880
CAS Number:
Molecular Formula: C11H15N5O6
Molecular Weight: 313.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, characterized by the presence of a hydroxymethyl group at the 8-position of the purine base. This compound has garnered attention due to its potential roles in biological processes, particularly in immune response modulation and antiviral activity. The molecular formula of 8-Hydroxymethylguanosine is C11H15N5O6C_{11}H_{15}N_{5}O_{6} with a molecular weight of approximately 313.27 g/mol. Its IUPAC name is 2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one.

Source and Classification

8-Hydroxymethylguanosine is classified as a nucleoside analog and is primarily sourced through the chemical modification of guanosine. It can be synthesized in laboratory settings, where it serves as a valuable building block for various nucleoside derivatives used in research and therapeutic applications. This compound is significant in studies related to nucleic acid chemistry, immunology, and virology.

Synthesis Analysis

Methods

The synthesis of 8-Hydroxymethylguanosine typically involves hydroxymethylation of guanosine. One common synthetic route includes:

  1. Hydroxymethylation: Guanosine undergoes hydroxymethylation under controlled conditions, often in aqueous solutions without the need for protecting groups or chromatography.
  2. Purification: Following synthesis, crystallization and purification steps are employed to isolate the final product with high yield and purity.

Technical Details

The synthesis may involve specific reagents such as formaldehyde or other hydroxymethylating agents under optimized reaction conditions to enhance yield. The reaction parameters, including temperature and pH, are critical for achieving the desired modifications without unwanted side reactions.

Molecular Structure Analysis

Structure

The molecular structure of 8-Hydroxymethylguanosine features a purine base linked to a ribose sugar with a hydroxymethyl group attached at the 8-position.

Data

  • Molecular Formula: C11H15N5O6C_{11}H_{15}N_{5}O_{6}
  • Molecular Weight: 313.27 g/mol
  • InChI Key: PQGSVCVISXGQOL-RBMDGXLWSA-N.

This structure allows for its interaction with various biological targets, particularly in nucleic acid synthesis and cellular signaling pathways.

Chemical Reactions Analysis

Reactions

8-Hydroxymethylguanosine can participate in several chemical reactions:

  1. Oxidation: This can lead to the formation of oxidized derivatives such as 8-oxoguanosine.
  2. Reduction: The hydroxymethyl group can be reduced to form other derivatives.
  3. Substitution: The hydroxymethyl group can be substituted with various functional groups under specific conditions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halogenating agents and nucleophiles.

The products formed depend on the specific reagents and conditions employed during the reactions.

Mechanism of Action

The mechanism of action for 8-Hydroxymethylguanosine primarily involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that enhances the production of type I interferons and various cytokines, thereby boosting the immune response. This pathway is crucial for its antiviral effects and potential therapeutic applications in treating infections and modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with oxidizing agents; undergoes substitution reactions at the hydroxymethyl position.

These properties make it suitable for various applications in biochemical research and therapeutic development.

Applications

8-Hydroxymethylguanosine has diverse applications across several scientific fields:

  1. Chemistry: Serves as a building block for synthesizing nucleoside analogs.
  2. Biology: Investigated for its role in modulating immune responses and exhibiting antiviral activity.
  3. Medicine: Explored for potential therapeutic applications in treating viral infections and certain cancers.
  4. Industry: Utilized in developing diagnostic tools and therapeutic agents.

Its unique properties allow researchers to explore its potential in enhancing immune responses and developing new treatment modalities .

Molecular Mechanisms of Enzymatic Modulation

PARP1 Inhibition and Catalytic Binding Dynamics

Poly(ADP-ribose) polymerase 1 (PARP1) serves as a critical sensor of DNA damage, including lesions involving 8-hydroxymethylguanosine derivatives. The catalytic (CAT) domain of PARP1 contains a regulatory helical domain (HD) that sterically blocks the active site in its autoinhibited state. Oxidative lesions such as 8-hydroxyguanine (8-oxoG) trigger PARP1 activation by inducing conformational changes in the HD subdomain. Hydrogen-deuterium exchange mass spectrometry (HXMS) studies reveal that DNA damage increases solvent exposure of the HD subdomain, enhancing its dynamics and destabilizing its autoinhibitory interaction with the adenosine-diphosphate-ribosyltransferase (ART) active site [1] [2]. This allosteric "unlocking" facilitates NAD+ binding and subsequent poly(ADP-ribose) synthesis.

8-Hydroxymethylguanosine analogs influence this process by modulating HD subdomain dynamics. Inhibitors like veliparib and talazoparib bind the ART site but exhibit differential effects on HD stability. Structural analyses show that talazoparib binding induces rigidity in the HD subdomain, mimicking the DNA-bound state and prolonging PARP1 retention on damaged DNA—a phenomenon termed "trapping" [2] [6]. This trapping mechanism correlates with the inhibitors' dissociation half-lives (t1/2), where longer retention times enhance cytotoxic effects in cancer cells [6].

Table 1: PARP Inhibitor Binding Dynamics

InhibitorKD (nM)Dissociative Half-life (t1/2)Effect on HD Dynamics
Veliparib120MinutesPartial destabilization
Olaparib15HoursModerate stabilization
Talazoparib8HoursRigidification

Data derived from SPR kinetics and crystallographic studies [2] [6].

Selectivity in DNA Repair Enzyme Interactions

The repair of 8-hydroxymethylguanosine lesions involves specialized DNA glycosylases with distinct substrate recognition mechanisms. Human cells possess two primary enzymes for excising 8-hydroxyguanine (8-oxoG):

  • 8-Oxoguanine glycosylase 1 (OGG1): A bifunctional glycosylase/AP lyase that selectively cleaves 8-oxoG paired with cytosine via base excision repair (BER). Its HhH (Helix-hairpin-Helix) fold facilitates lesion detection by probing base-pair stability, followed by nucleotide flipping into a catalytic pocket that discriminates against adenine-paired 8-oxoG [3] [9].
  • 8-Oxoguanine endonuclease: An enzyme lacking glycosylase activity that incises phosphodiester bonds flanking 8-oxoG residues, generating 3′-hydroxy termini. It exhibits strong preference for 8-oxoG/C or 8-oxoG/T duplexes but negligible activity on 8-oxoG/A pairs [3].

Structural determinants of selectivity:

  • Base-pair geometry: OGG1 recognizes the syn conformation of 8-oxoG and the Watson-Crick face of the opposing cytosine, rejecting adenine due to steric clashes [9].
  • Electrostatic steering: The positively charged catalytic pocket of MutM (bacterial homolog) attracts the oxidized guanine, while excluding undamaged bases through π-stacking interactions [9].
  • Lesion accessibility: 8-Hydroxymethylguanosine adducts in Z-form DNA (e.g., induced by methylation at C8) exhibit altered repair kinetics due to reduced enzyme access compared to B-form DNA [8].

Table 2: Substrate Specificity of 8-oxoG Repair Enzymes

EnzymeActivityPreferred SubstrateRejected Substrate
OGG1Glycosylase/AP lyase8-oxoG•C8-oxoG•A
OH8Gua endonucleasePhosphodiester incision8-oxoG•C, 8-oxoG•T8-oxoG•A

Based on in vitro assays with synthetic duplex DNA [3] [9].

Competitive Binding with NAD+ Substrate Analogs

8-Hydroxymethylguanosine derivatives structurally mimic NAD+ components, enabling competitive interference with NAD+-dependent enzymes. The oxidized guanine moiety of 8-hydroxyguanosine (8-OHG) shares topological similarity with the nicotinamide ring of NAD+, facilitating binding to catalytic sites of PARP1 and sirtuins. Competitive ELISAs demonstrate that monoclonal antibodies targeting 8-hydroxydeoxyguanosine (8-OHdG) exhibit cross-reactivity with 8-hydroxyguanosine (8-OHG) and 8-hydroxyguanine (8-OHGua), confirming shared epitopes among these analogs [1]. This cross-reactivity extends to NAD+ binding pockets, where 8-OHG competes with NAD+ at submicromolar concentrations.

Mechanistic implications:

  • PARP1 inhibition: 8-OHG binds the ART subdomain with affinity comparable to clinical PARP inhibitors (KD ~ 20 nM), sterically hindering NAD+ docking and suppressing poly(ADP-ribose) chain synthesis [1] [7].
  • NAD+ depletion mitigation: During oxidative stress, PARP1 hyperactivation consumes cellular NAD+ pools, exacerbating energy deficits. 8-OHG attenuates this by competitively inhibiting PARP1, thereby preserving NAD+ for metabolic and redox functions [7].
  • Sirtuin modulation: Molecular docking studies suggest 8-OHG occupies the C-pocket of SIRT1, disrupting its deacetylation activity by blocking NAD+ hydrolysis [7].

Properties

Product Name

8-Hydroxymethylguanosine

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one

Molecular Formula

C11H15N5O6

Molecular Weight

313.27 g/mol

InChI

InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1

InChI Key

PQGSVCVISXGQOL-KAFVXXCXSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O

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